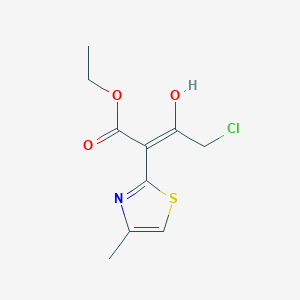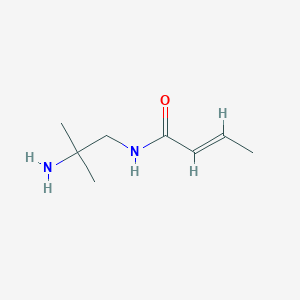![molecular formula C9H11F2NO B13247174 3-[(3,4-Difluorophenyl)amino]propan-1-ol](/img/structure/B13247174.png)
3-[(3,4-Difluorophenyl)amino]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3,4-Difluorophenyl)amino]propan-1-ol is a chemical compound with the molecular formula C9H12F2NO It is characterized by the presence of a difluorophenyl group attached to an amino-propanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Difluorophenyl)amino]propan-1-ol typically involves the reaction of 3,4-difluoroaniline with an appropriate propanol derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-[(3,4-Difluorophenyl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions may include the use of strong acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
科学的研究の応用
3-[(3,4-Difluorophenyl)amino]propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[(3,4-Difluorophenyl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The difluorophenyl group may enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-[(3,5-Difluorophenyl)amino]propan-1-ol
- 3-[(2,4-Difluorophenyl)amino]propan-1-ol
- 3-[(3,4-Dichlorophenyl)amino]propan-1-ol
Uniqueness
3-[(3,4-Difluorophenyl)amino]propan-1-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positioning can result in distinct properties compared to other similar compounds, making it valuable for specific research and industrial applications.
特性
分子式 |
C9H11F2NO |
|---|---|
分子量 |
187.19 g/mol |
IUPAC名 |
3-(3,4-difluoroanilino)propan-1-ol |
InChI |
InChI=1S/C9H11F2NO/c10-8-3-2-7(6-9(8)11)12-4-1-5-13/h2-3,6,12-13H,1,4-5H2 |
InChIキー |
ZDCXUVXWKARNLW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NCCCO)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


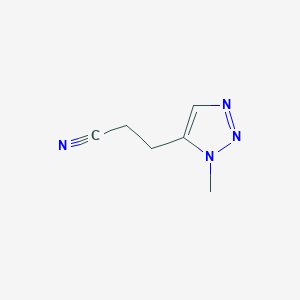
![1-{Octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one](/img/structure/B13247095.png)
![2-[(5-Aminopentyl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B13247106.png)
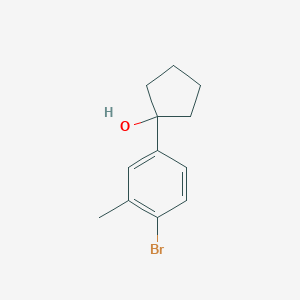

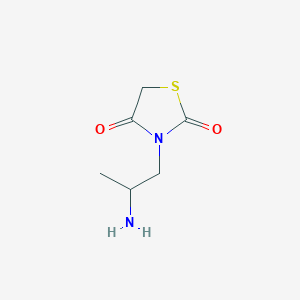

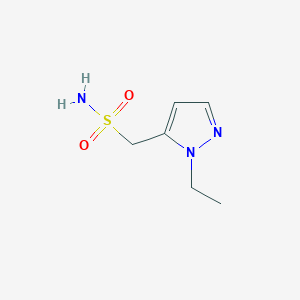
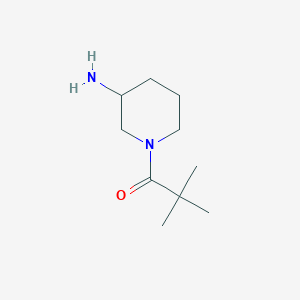
amine](/img/structure/B13247143.png)
![{5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13247149.png)
![4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol](/img/structure/B13247151.png)
